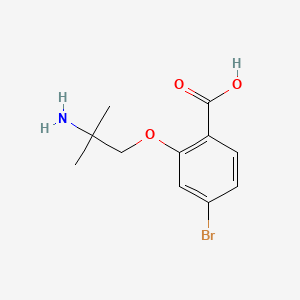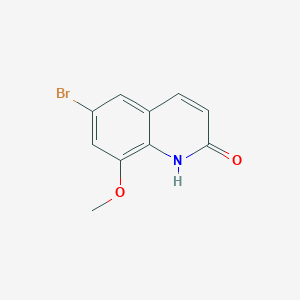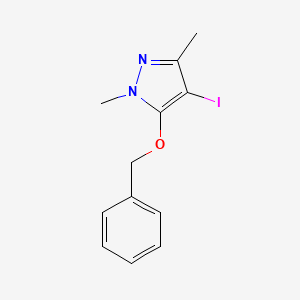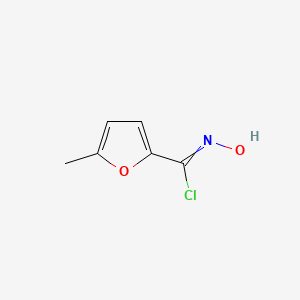![molecular formula C16H9F3O2 B13682206 2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 19055-70-0](/img/structure/B13682206.png)
2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group attached to the phenyl ring imparts distinct chemical properties, making it a valuable compound in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced efficiently for various applications.
化学反応の分析
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur at the phenyl ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学的研究の応用
2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-((3-Trifluoromethyl)phenyl)histamine dimaleate
- 3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes
Uniqueness
2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione stands out due to its unique indene-dione structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
19055-70-0 |
|---|---|
分子式 |
C16H9F3O2 |
分子量 |
290.24 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)phenyl]indene-1,3-dione |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)10-5-3-4-9(8-10)13-14(20)11-6-1-2-7-12(11)15(13)21/h1-8,13H |
InChIキー |
KONILSWOZQIUGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682132.png)
![8-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13682139.png)





![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)
![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)

![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
